N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide
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Overview
Description
N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide typically involves the reaction of 1-pentyl-1H-benzimidazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, potentially altering the amide group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)butanamide
- N-(1H-benzimidazol-2-yl)-3-phenylbutanamide
- N-(1H-benzimidazol-2-yl)-4-(3-methylphenoxy)butanamide
Uniqueness
N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pentyl group and the butanamide moiety can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C17H25N3O |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-5-8-12-20-15-11-7-6-10-14(15)19-16(20)13-18-17(21)9-4-2/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3,(H,18,21) |
InChI Key |
KVJPTILESCRLPL-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CCC |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CCC |
Origin of Product |
United States |
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